6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Description
Properties
Molecular Formula |
C8H6F3N3O |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
6-(2,2,2-trifluoroethyl)-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)2-5-1-6-7(15)12-4-13-14(6)3-5/h1,3-4H,2H2,(H,12,13,15) |
InChI Key |
QFDXRVWKIXCPHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NC=NN2C=C1CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
N-Amination and Cyclization from Pyrrole Derivatives
The foundational route to pyrrolo[2,1-f][1,2,]triazines involves N-amination of pyrrole followed by cyclization. For 6-(2,2,2-trifluoroethyl) derivatives, this begins with 2-cyanopyrrole (3 ) synthesis via Vilsmeier-Haack formylation. Phosphorus oxychloride (1.544 L, 16.56 mol) is added to anhydrous DMF (10 L) at 0–5°C to form the Vilsmeier reagent, followed by pyrrole (1 kg, 14.90 mol) addition. After quenching with water, hydroxylamine hydrochloride introduces the amino group, and cyclization with formamidine acetate at 165°C yields the triazine core.
Critical Parameters
Halogenation and Trifluoroethyl Substitution
Introducing the 2,2,2-trifluoroethyl group at position 6 requires regioselective halogenation followed by nucleophilic substitution. Chlorination of the triazine core with POCl₃ at 110°C for 4 hours generates 4-chloro intermediate 14 , which undergoes bromination at C-7 using N-bromosuccinimide (NBS) in CCl₄. Subsequent displacement of bromide with trifluoroethylamine in the presence of K₂CO₃ in DMF at 80°C affords the target compound.
Optimization Insights
-
Bromination at 0°C minimizes di-substitution byproducts.
-
Trifluoroethylamine (3.0 equiv) ensures complete substitution within 12 hours.
Alternative Routes via Rearrangement and Cyclization
Pyrrolooxadiazine Rearrangement
A novel approach involves synthesizing pyrrolo[1,2-d]oxadiazine precursors followed by thermal rearrangement. Starting from 3-chloro-1H-pyrrole-2-carboxylic acid (61 ), coupling with Boc-L-alanine using EDC·HCl forms intermediate 64 . Treatment with PPh₃ and Br₂ in CH₂Cl₂ induces cyclization to pyrrolotriazine 65 , which is deprotected and alkylated with trifluoroethyl iodide.
Advantages
Limitations
-
Lower yield (32%) due to competing side reactions.
Transition Metal-Mediated Cross-Coupling
Palladium-catalyzed Suzuki coupling of 7-bromo-pyrrolotriazine 15 with trifluoroethylboronic acid offers a regioselective path. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 100°C achieves 68% yield.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Scalability | Key Advantage |
|---|---|---|---|
| N-Amination-Cyclization | 55 | High | Established safety protocols |
| Halogenation-Substitution | 45 | Moderate | Regioselective functionalization |
| Rearrangement | 32 | Low | Avoids POCl₃ |
| Suzuki Coupling | 68 | High | Late-stage diversification |
Recommendations
-
For kilogram-scale production, the N-amination-cyclization route is preferred due to reproducibility.
-
Suzuki coupling suits late-stage modification but requires rigorous palladium removal.
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, triethyl orthoformate, and xylene. The reactions often require high temperatures and prolonged reaction times to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one exhibit significant anticancer activity. For instance, compounds within this class have been identified as dual inhibitors of key signaling pathways involved in cancer progression:
- VEGFR-2 Inhibition : Some derivatives have shown effectiveness in inhibiting the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis .
- c-Met Inhibition : Specific analogs have demonstrated the ability to inhibit c-Met signaling, which is implicated in various cancers including lung and gastric cancers .
In a patent related to these compounds, several pyrrolo[2,1-f][1,2,4]triazine derivatives were identified for their potential use in cancer treatment .
Neurological Applications
The compound has also been investigated for its potential as a central nervous system (CNS) modulator. Studies have suggested that certain analogs can act as antagonists for corticotropin-releasing factor 1 (CRF1) receptors:
- Stress and Anxiety Disorders : Preclinical studies indicate that CRF1 antagonists may be beneficial in treating stress-related disorders and anxiety. One study highlighted the efficacy of specific pyrrolotriazinone derivatives in reducing anxiety-like behaviors in animal models .
Synthetic Strategies
The synthesis of 6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be achieved through various methodologies. Common approaches include:
- Amidation Reactions : Starting from substituted pyrrole-2-carboxylic acids, amidation reactions are employed to form the desired triazinone structure.
- Cyclization Techniques : The final cyclization step often involves oxidative conditions to yield the target compound .
Comparative Analysis of Related Compounds
A comparison of various pyrrolo[2,1-f][1,2,4]triazine derivatives illustrates their diverse biological activities and potential applications:
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, as a tankyrase inhibitor, it binds to the tankyrase enzyme, inhibiting its activity and affecting cellular processes such as Wnt signaling . As a PI3K inhibitor, it interferes with the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
Key Structural Differences :
- Trifluoroethyl vs. Bromo/Nitro Groups : The trifluoroethyl group in the target compound increases hydrophobicity and resistance to oxidative metabolism compared to bromo or nitro substituents .
- Isomerism : Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one exhibits superior regioselectivity in cyclization reactions compared to pyrrolo[1,2-d] isomers, which often require harsher conditions .
Key Findings :
Key Insights :
- The trifluoroethyl group enhances binding to USP7 and PI3K, likely due to hydrophobic interactions with catalytic pockets .
- Nitro-substituted derivatives show weaker activity, possibly due to reduced membrane permeability .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound | Molecular Weight | LogP | Solubility (µg/mL) | Stability |
|---|---|---|---|---|
| 6-(2,2,2-Trifluoroethyl)pyrrolotriazinone | 247.18 | 2.8 | 15 (PBS) | Stable at pH 2–8 |
| 6-Bromopyrrolo[1,2-f]triazinone | 214.02 | 1.9 | 45 (DMSO) | Light-sensitive |
| 2-Aminopyrrolo[2,1-f]triazinone | 151.14 | 0.5 | >100 (Water) | Prone to oxidation |
Biological Activity
6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique trifluoroethyl substituent that may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in drug discovery and therapeutic development.
The molecular formula of this compound is C₈H₆F₃N₃O, with a molar mass of approximately 217.15 g/mol. The trifluoroethyl group enhances the lipophilicity and stability of the compound, potentially affecting its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the pyrrolo[2,1-f][1,2,4]triazin class exhibit a range of biological activities. These include:
- Antitumor Activity : Some derivatives have shown promising cytotoxic effects against various cancer cell lines.
- Antifungal Activity : Certain pyrrolotriazinones have demonstrated significant antifungal properties against pathogenic fungi such as Candida albicans and Aspergillus fumigatus.
- Receptor Modulation : Compounds have been evaluated for their ability to interact with specific receptors (e.g., CRF1 receptor antagonism), which could be beneficial in treating stress-related disorders and anxiety .
Antitumor Activity
A study involving structural variations of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides revealed potent cytotoxic activity in various cancer cell lines. Notably, compounds with cyano groups exhibited enhanced efficacy against certain tumor types. The mechanism of action appears to involve interference with nucleic acid synthesis pathways .
Antifungal Activity
In vitro studies have shown that pyrrolotriazinone derivatives can inhibit the growth of Candida species at low concentrations (MIC < 0.01 μg/mL). One particular compound demonstrated effective in vivo activity in murine models of systemic infections caused by Candida albicans, highlighting its therapeutic potential in treating fungal infections resistant to conventional therapies .
Receptor Interaction
Research on CRF1 receptor antagonists has identified some pyrrolotriazinones as promising candidates for managing anxiety and related disorders. One specific analogue displayed an IC50 value of 5.3 nM and an EC50 value of 3.2 nM in binding assays, indicating strong receptor affinity and potential for therapeutic application .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one | Base structure without trifluoroethyl group | Serves as a parent compound for modifications |
| 6-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one | Trifluoromethyl instead of trifluoroethyl | Different electronic properties affecting reactivity |
| 5-(Trifluoromethyl)pyrrolo[3,4-b]quinolin-7-one | Related heterocyclic structure | Potentially different biological activities due to structural variations |
This table illustrates the diversity within the pyrrolo-triazin class while highlighting the unique trifluoroethyl substitution in the compound of interest.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
